Product packaging for Methylaminoacetonitrile(Cat. No.:CAS No. 5616-32-0)

Methylaminoacetonitrile

Cat. No.: B1294837
CAS No.: 5616-32-0
M. Wt: 70.09 g/mol
InChI Key: PVVRRUUMHFWFQV-UHFFFAOYSA-N
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Description

Historical Context and Significance of α-Aminonitrile Chemistry

The field of α-aminonitrile chemistry dates back to 1850, with the seminal work of the German chemist Adolph Strecker. mdpi.comwikipedia.org Strecker discovered that reacting an aldehyde with ammonia (B1221849) and hydrogen cyanide produced an α-aminonitrile, which could then be hydrolyzed to form an amino acid. wikipedia.org This sequence, now famously known as the Strecker synthesis, was the first method ever devised for synthesizing amino acids in the laboratory. mdpi.com The reaction's initial demonstration involved the synthesis of alanine (B10760859) from acetaldehyde (B116499), ammonia, and hydrogen cyanide. mdpi.comwikipedia.org

The Strecker reaction is recognized as one of the oldest and most effective multi-component condensation reactions. mdpi.comzioc.ru Its significance lies in its ability to assemble complex molecules from simple, readily available precursors in a single pot. nih.govsioc-journal.cn For over 160 years, the chemistry of α-aminonitriles has remained a cornerstone of organic synthesis, evolving from its historical roots to become indispensable for both laboratory-scale research and industrial-scale production of amino acids like racemic methionine. uni-mainz.dewikipedia.orgresearchgate.net The fundamental importance of α-aminonitriles is underscored by their role as precursors to not only amino acids but also a diverse range of compounds with significant biological and therapeutic properties, including anticancer, antiviral, and antibacterial agents. mdpi.comzioc.ru

Methylaminoacetonitrile within the Broader α-Aminonitrile Landscape

This compound (C₃H₆N₂) is a specific and structurally simple member of the α-aminonitrile family. ontosight.ai It features a methylamino group (-NHCH₃) attached to the α-carbon, distinguishing it from the parent aminoacetonitrile (B1212223). This N-substitution is a key feature, as the use of primary or secondary amines in the Strecker synthesis, instead of ammonia, leads to the formation of N-substituted amino acids upon hydrolysis. wikipedia.org

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of methylamine (B109427), formaldehyde (B43269) (an aldehyde), and a cyanide source like sodium cyanide or hydrogen cyanide. rsc.orggoogle.com Another approach is the reaction of hydroxyacetonitrile with alcoholic methylamine, which can produce the compound in high yield. rsc.org Its chemical properties are defined by its functional groups: the nitrile group (-C≡N) and the methylamino group. ontosight.ai The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis or other transformations, making this compound a versatile building block in organic synthesis. ontosight.aiontosight.aismolecule.com It serves as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For instance, its hydrochloride salt is noted for its use as an intermediate in the synthesis of various organic compounds. ontosight.ai

Current Research Trajectories and Academic Relevance

The study of α-aminonitriles, including this compound, remains a vibrant and highly relevant area of academic and industrial research. Contemporary research focuses on several key trajectories:

Development of Greener Synthetic Methods: A significant trend is the creation of more environmentally benign versions of the Strecker reaction. This includes the use of water as a solvent, catalysis by entities like indium powder, and conducting the reaction in supercritical carbon dioxide to improve safety and sustainability. nih.govzioc.ru

Asymmetric Synthesis: The classical Strecker synthesis produces a racemic mixture (an equal amount of both enantiomers) of α-amino acids. wikipedia.org A major focus of modern research is the development of asymmetric Strecker reactions using chiral catalysts or auxiliaries to produce enantiomerically pure amino acids, which are crucial for the pharmaceutical industry. mdpi.comwikipedia.orgrsc.org Organocatalysis has emerged as a powerful, metal-free strategy for achieving this. mdpi.comresearchgate.net

Novel Synthetic Pathways: Researchers are exploring alternatives to the traditional three-component Strecker reaction. These include photocatalytic methods and oxidative C-H bond functionalization to create the α-aminonitrile structure under mild conditions. mdpi.comacs.org

Applications in Total Synthesis: α-Aminonitriles are crucial intermediates in the synthesis of complex natural products and bioactive molecules. uni-mainz.deresearchgate.netresearchgate.net Their unique reactivity is harnessed to construct intricate molecular architectures, such as those found in alkaloids and potent antitumor agents. uni-mainz.deresearchgate.net

Prebiotic Chemistry: The Strecker synthesis is considered a plausible prebiotic mechanism for the formation of amino acids on early Earth. rsc.org this compound and other simple aminonitriles are studied as potential precursors in the origin of life, linking the chemistry of simple molecules like hydrogen cyanide and ammonia to the building blocks of proteins and RNA. researchgate.netnih.govresearchgate.netthieme-connect.de

The enduring academic relevance of α-aminonitriles is demonstrated by their continuous presence in high-impact research, from fundamental organic methodology to the interdisciplinary study of life's origins. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 2-(Methylamino)acetonitrile ontosight.ai
Molecular Formula C₃H₆N₂ ontosight.ai
Molecular Weight 70.09 g/mol N/A
Appearance Typically a liquid or low-melting solid rsc.org
Boiling Point 65-80 °C at 20 mmHg rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2 B1294837 Methylaminoacetonitrile CAS No. 5616-32-0

Properties

IUPAC Name

2-(methylamino)acetonitrile
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InChI

InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVVRRUUMHFWFQV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
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DSSTOX Substance ID

DTXSID3063962
Record name Methylaminoacetonitrile
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Molecular Weight

70.09 g/mol
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CAS No.

5616-32-0
Record name (Methylamino)acetonitrile
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Record name Acetonitrile, 2-(methylamino)-
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Record name Methylaminoacetonitrile
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Record name Methylaminoacetonitrile
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Synthetic Methodologies for Methylaminoacetonitrile and Its Derivatives

Classical Strecker Synthesis and its Variants for α-Aminonitrile Formation

The Strecker synthesis, first reported in 1850, remains a cornerstone for the synthesis of α-aminonitriles. The reaction classically involves a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. In the context of methylaminoacetonitrile, this translates to the reaction of formaldehyde (B43269), methylamine (B109427), and a cyanide salt.

Aldehyde/Ketone, Amine, and Cyanide Condensation Protocols

The direct condensation of formaldehyde, methylamine, and a cyanide source, such as sodium cyanide or potassium cyanide, represents the most straightforward approach to this compound. The reaction proceeds through the initial formation of an iminium ion from the reaction of methylamine and formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium intermediate yields the desired this compound.

A typical laboratory-scale synthesis involves the reaction of methylamine hydrochloride, formaldehyde, and sodium cyanide in an aqueous solution. For instance, one patented method describes the preparation of this compound by reacting methylamine hydrochloride, 30% formaldehyde, and a 30% aqueous solution of sodium cyanide at a controlled temperature below 0°C. The reaction is reported to produce the target compound, which can then be isolated as an oily layer. bohrium.com Another similar preparation method also utilizes methylamine aqueous solution, hydrochloric acid, formaldehyde, and sodium cyanide aqueous solution to produce this compound hydrochloride with a reported yield of over 75%. researchgate.net

The choice of cyanide source is critical, with alkali metal cyanides being common. However, due to their high toxicity, alternative cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) are often employed in modern variations.

Catalytic Approaches in Strecker Reactions (e.g., Metal-Catalysts, Organocatalysts, Biocatalysts)

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the Strecker synthesis of α-aminonitriles. These catalysts can be broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts.

Metal-Catalysts: A range of metal catalysts have been shown to be effective in promoting the Strecker reaction. For example, indium powder in water has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from various amines and aldehydes with TMSCN as the cyanide source, achieving excellent yields. researchgate.netorganic-chemistry.orgrsc.org Other metals, such as gold nanoparticles supported on porous silica (B1680970) (Au@pSiO2), have also been utilized as highly efficient and recyclable catalysts for the Strecker synthesis under solvent-free conditions. acs.org Palladium complexes have also been employed as Lewis acid catalysts for this transformation. nih.govnih.gov

Organocatalysts: Organocatalysts offer a metal-free alternative for the Strecker reaction. These small organic molecules can activate the substrates and facilitate the reaction. Examples of effective organocatalysts include sulfated polyborate, which has been used for the three-component Strecker reaction of aldehydes/ketones, amines, and TMSCN under solvent-free conditions at room temperature, affording excellent yields of the corresponding α-aminonitriles. bohrium.com Mitsunobu's reagent, a combination of triphenylphosphine (B44618) and diethyl azodicarboxylate, has also been described as a catalyst for the efficient synthesis of α-aminonitriles in a solvent-free system. bohrium.com Furthermore, ionic liquids, such as N-methyl imidazolium (B1220033) acetate, have been shown to act as both the reaction medium and promoter for the Strecker synthesis. acs.org

Biocatalysts: Biocatalysis presents a green and sustainable approach to the Strecker reaction. For instance, β-cyclodextrin has been used as a catalyst in water for the nucleophilic addition of trimethylsilyl cyanide to imines, affording α-aminonitriles in quantitative yields. nih.gov The reaction proceeds in an environmentally benign solvent, and the catalyst can be recycled multiple times without a significant loss in activity. nih.gov

Catalyst TypeExample CatalystReactantsConditionsKey Advantages
Metal-CatalystIndium powderAldehydes, Amines, TMSCNWater, Room Temp.High efficiency, Green solvent
Metal-CatalystAu@pSiO2Aldehydes, Amines, TMSCNSolvent-free, Room Temp.High efficiency, Recyclable catalyst
OrganocatalystSulfated polyborateAldehydes/Ketones, Amines, TMSCNSolvent-free, Room Temp.Excellent yields, Metal-free
OrganocatalystN-methyl imidazolium acetateAldehydes, Amines, TMSCNRoom Temp.Green, Recyclable catalyst
Biocatalystβ-cyclodextrinImines, TMSCNWaterQuantitative yields, Recyclable catalyst, Green solvent

Solvent-Free and Green Chemistry Approaches in Strecker Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly Strecker synthesis protocols. A key focus has been the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Several studies have demonstrated the feasibility of performing the Strecker reaction under solvent-free conditions. These reactions are often highly efficient, with short reaction times and simplified work-up procedures. For example, the reaction of aldehydes, amines, and trimethylsilyl cyanide can proceed rapidly in the absence of a solvent to give almost quantitative yields of the corresponding α-aminonitriles. nih.gov The use of catalysts like sulfated polyborate and Au@pSiO2 has also been shown to be effective under solvent-free conditions. bohrium.comacs.org Dicationic ionic liquids have also been reported as effective catalysts in solvent-free Strecker synthesis. nih.gov

Green Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of water as a solvent in the Strecker reaction has been successfully demonstrated, particularly with the use of catalysts like indium powder and β-cyclodextrin. researchgate.netorganic-chemistry.orgrsc.orgnih.gov These aqueous methods not only reduce the environmental impact but can also lead to improved reaction rates and selectivities. Ionic liquids are another class of green solvents that have been explored for the Strecker synthesis, offering advantages such as low volatility and high thermal stability. acs.org

Alternative Cyanation Reactions for α-Aminonitrile Synthesis

Beyond the traditional three-component Strecker reaction, alternative methods focusing on the direct cyanation of amines have emerged as powerful strategies for the synthesis of α-aminonitriles. These methods often involve the activation of a C-H bond adjacent to the nitrogen atom, followed by the introduction of a cyanide group.

Oxidative Cyanation of Amines

Oxidative cyanation provides a direct route to α-aminonitriles from secondary amines without the need for a carbonyl compound. This approach involves the oxidation of the amine to an iminium ion intermediate, which is then trapped by a cyanide source.

Various catalytic systems have been developed to facilitate this transformation. For instance, Hemin, a natural iron porphyrin complex, has been used as a catalyst for the controlled oxidative cyanation of secondary amines to α-aminonitriles using ethyl cyanoformate as a benign cyanide source in methanol (B129727) at room temperature. bohrium.com Photoredox catalysis has also emerged as a powerful tool for the Cα–H cyanation of unactivated secondary and tertiary aliphatic amines. acs.org These reactions often use inexpensive sodium cyanide as the cyanide source and air as the oxidant under mild conditions. acs.org

Another approach involves the use of singlet oxygen, generated in a continuous-flow photoreactor, to oxidize secondary amines to the corresponding imines, which are then trapped in situ with trimethylsilyl cyanide to yield α-aminonitriles. nih.gov This method offers a protecting-group-free pathway to these valuable intermediates. nih.gov

MethodCatalyst/ReagentAmine SubstrateCyanide SourceKey Features
Hemin-catalyzedHeminSecondary aminesEthyl cyanoformateNontoxic catalyst, Green solvent
Photoredox catalysisPhotoredox catalystSecondary/Tertiary aminesSodium cyanideMild conditions, High functional group tolerance
Singlet OxygenTetraphenylporphyrin (sensitizer)Secondary aminesTrimethylsilyl cyanideContinuous-flow, Protecting-group-free

C(sp3)-H Cyanation Methodologies

Direct C(sp3)-H cyanation of amines represents a highly atom-economical approach to α-aminonitriles. This strategy avoids the pre-functionalization of the starting materials and directly converts a C-H bond into a C-CN bond.

Photocatalysis has been instrumental in the development of C(sp3)-H cyanation methods. For example, a highly active decatungstate photocatalyst has been shown to enable the direct cyanation of various C(sp3)–H substrates, including those in complex natural products and bioactive compounds, with excellent functional group tolerance under mild conditions. acs.org This method allows for the late-stage functionalization of molecules, which is particularly valuable in drug discovery.

Organocatalysis has also been applied to the oxidative C(sp3)–H bond functionalization of amines for the synthesis of α-aminonitriles. mdpi.com These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism and provide a metal-free alternative to traditional methods. mdpi.com The development of these direct C-H functionalization reactions offers a powerful and efficient alternative to the classical Strecker synthesis for the preparation of this compound and its derivatives.

Cyanation with Specific Reagents (e.g., Trimethylsilyl Cyanide, 4-CN-pyridine)

The introduction of a cyanide group is a critical step in forming the nitrile functionality of this compound and its derivatives. Specific reagents have been developed to act as effective and often safer sources of cyanide.

Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide (TMSCN) is a versatile and widely used reagent for the cyanation of various substrates, including imines, to form α-aminonitriles. It serves as a less hazardous alternative to hydrogen cyanide. The reaction, often a variant of the Strecker synthesis, involves the nucleophilic addition of the cyanide group from TMSCN to an imine, which can be pre-formed or generated in situ from an aldehyde and an amine.

The general mechanism involves the activation of the imine by a catalyst, followed by the attack of the cyanide. The resulting product is an N-silylated aminonitrile, which can be readily hydrolyzed to yield the final α-aminonitrile. A variety of catalysts can be employed to facilitate this transformation, ranging from Lewis acids to organocatalysts. The choice of catalyst can influence reaction rates and, in the case of chiral substrates or catalysts, the stereochemical outcome.

Research has demonstrated the utility of various catalytic systems for this transformation:

Lewis Acids: Catalysts such as zinc iodide, bismuth trichloride, and tin ion-exchanged montmorillonite (B579905) clay have proven effective in promoting the three-component condensation of carbonyl compounds, amines, and TMSCN.

Organocatalysts: N-heterocyclic carbenes and various thiourea-based catalysts have been developed for the cyanation of imines with TMSCN under mild conditions.

The reaction conditions are typically mild, often proceeding at room temperature, and can sometimes be performed under solvent-free conditions, offering a green chemistry approach.

Interactive Data Table: Catalysts for Strecker-type Reaction with TMSCN

Click to view interactive data
CatalystSubstratesKey FeaturesYields
(Bromodimethyl)sulfonium bromideCarbonyls, Amines, TMSCNOne-pot, room temperatureHigh
Montmorillonite KSF ClayAldehydes, Amines (forms imine in situ), TMSCNSolid acid catalyst, recyclableExcellent
β-CyclodextrinImines, TMSCNBiomimetic, occurs in water, recyclable catalystQuantitative
N-Heterocyclic CarbeneKetones, Ketimines, TMSCNNucleophilic organocatalyst, mild conditionsGood

4-CN-pyridine

4-Cyanopyridine (4-CN-pyridine) has emerged as an effective and stable cyanation reagent, particularly under paired electrochemical reaction conditions. google.com This method avoids the use of traditionally toxic cyanide sources and often proceeds without a catalyst. google.comlookchem.com

In this process, 4-CN-pyridine serves as the nitrile source in a reaction that is typically carried out in an electrochemical cell. google.com Mechanistic studies indicate a nucleophilic reaction pathway. google.comorgsyn.org The protocol has been successfully applied to a diverse range of substrates, including the cyanation of tertiary amines. google.com The reaction is generally conducted at room temperature in an undivided cell with electrodes such as carbon felt and platinum, demonstrating its operational simplicity. google.com This electrochemical approach represents a modern, environmentally conscious alternative for cyanation reactions. google.comorgsyn.org

Specific Synthetic Routes for this compound

The most direct and common method for synthesizing this compound is a variation of the Strecker amino acid synthesis. google.com This one-pot, three-component reaction involves combining methylamine (or its salt), formaldehyde, and a cyanide source.

The reaction proceeds through the initial formation of an iminium ion from the condensation of methylamine and formaldehyde. This electrophilic intermediate is then attacked by the cyanide anion (from sources like sodium cyanide, potassium cyanide, or hydrogen cyanide) to form the final product, this compound.

A typical laboratory and industrial procedure involves the following steps:

Combining methylamine hydrochloride with an aqueous solution of formaldehyde.

Cooling the mixture to a low temperature, often below 0°C.

Slowly adding an aqueous solution of a cyanide salt, such as sodium cyanide, while maintaining the low temperature to control the exothermic reaction.

After the addition is complete, the reaction mixture is stirred, and then the organic layer containing this compound is separated.

This method is efficient, with patents reporting high yields suitable for industrial-scale production. google.com

Interactive Data Table: Strecker Synthesis of this compound

Click to view interactive data
Amine SourceCarbonyl SourceCyanide SourceTemperatureKey Feature
Methylamine Hydrochloride30% Formaldehyde30% Sodium Cyanide< 0°CCatalyzed by 3-mercaptopropionic acid. google.com
Aqueous MethylamineAqueous FormaldehydeSodium CyanideControlled, low temp.High yield, suitable for industrial production.

In many synthetic procedures, this compound is isolated and stored as its hydrochloride salt, which is more stable than the free base. The synthesis, therefore, often incorporates a final step to produce this salt.

The process typically follows the Strecker synthesis as described in section 2.3.1 to produce the crude this compound. The oily product layer is then separated and dissolved in a suitable solvent, commonly an alcohol like ethanol. google.com Subsequently, a solution of hydrochloric acid (e.g., concentrated HCl or HCl dissolved in ethanol) is added to the mixture. google.com This protonates the amine group, leading to the precipitation of this compound hydrochloride as a solid.

The salt can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. google.com This two-step approach—synthesis of the free base followed by salt formation—allows for effective purification and results in a stable, crystalline product with a high purity of over 98%. google.com

An alternative synthetic strategy involves the modification of pre-existing acetonitrile (B52724) derivatives. A plausible and straightforward route is the nucleophilic substitution of a leaving group on the alpha-carbon of acetonitrile by methylamine.

A common starting material for this approach is chloroacetonitrile (B46850). The reaction involves the N-alkylation of methylamine with chloroacetonitrile. In this SN2 reaction, the nitrogen atom of methylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion, forming a new carbon-nitrogen bond and yielding this compound. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct. The reaction of chloroacetonitrile with primary and secondary amines is a known method for producing substituted aminoacetonitriles.

This method offers a different pathway to the target molecule, starting from a halogenated acetonitrile rather than a carbonyl compound. The efficiency of the reaction depends on factors such as the solvent, temperature, and the base used for neutralization.

Mechanistic Elucidation of Reactions Involving Methylaminoacetonitrile

Mechanisms of Derivatization and Transformation of Methylaminoacetonitrile

This compound is a versatile synthetic intermediate that can be converted into various biologically and industrially significant molecules. The primary transformations involve the hydrolysis of its nitrile group and subsequent cyclization or condensation reactions.

The nitrile functional group of this compound can be hydrolyzed under either acidic or basic conditions to yield the α-amino acid N-methylglycine, more commonly known as sarcosine (B1681465). wikipedia.orgnih.gov

Under acidic conditions (e.g., in the presence of H₃O⁺), the mechanism begins with the protonation of the nitrile nitrogen. masterorganicchemistry.commasterorganicchemistry.com This protonation significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon and forming a protonated imidic acid intermediate after a proton transfer. masterorganicchemistry.comyoutube.com This intermediate tautomerizes to an amide, N-methylglycinamide. The hydrolysis continues with the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium, NH₄⁺) lead to the final product, N-methylglycine. masterorganicchemistry.com

Table 2: Major Stages of Acid-Catalyzed Hydrolysis of this compound

Stage Starting Material Key Intermediate Product of Stage
1 This compound Protonated Nitrile N-methylglycinamide

Under basic conditions (e.g., in the presence of OH⁻), the mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which then tautomerizes to the amide. The amide can be further hydrolyzed under vigorous basic conditions. A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide ion (NH₂⁻), a very poor leaving group, which is immediately protonated by the solvent to form ammonia. The final product is the carboxylate salt of N-methylglycine (sarcosinate), which requires an acidic workup to yield the neutral amino acid. youtube.com

A significant transformation pathway for this compound involves its conversion into creatine (B1669601). This process typically begins with the hydrolysis of this compound to sarcosine or its salt, as described above. The resulting sarcosine derivative then undergoes a condensation reaction with cyanamide (B42294) (H₂NCN) to form creatine (N-amidinosarcosine). google.com

In biological systems, creatine is synthesized from glycine (B1666218) and arginine, with sarcosine being a related metabolic intermediate. reactome.orgnih.gov Once formed, creatine can undergo a spontaneous, non-enzymatic intramolecular cyclization to form creatinine. reactome.org This irreversible reaction involves the nucleophilic attack of the α-amino group onto the amidino carbon, with the subsequent elimination of a water molecule to form the stable five-membered ring structure of creatinine. iaea.org This cyclization is a key metabolic process for the clearance of creatine from the body. reactome.org

Oxidative and Reductive Transformations

Oxidative Transformations:

The oxidation of this compound can occur at either the secondary amine or the α-carbon to the nitrile group. The specific products formed will depend on the oxidant used and the reaction conditions.

Oxidation of the Secondary Amine: Mild oxidizing agents can convert the secondary amine to an N-oxide. Stronger oxidants are likely to lead to cleavage of the C-N bond. In the presence of a suitable catalyst, oxidative dehydrogenation of the secondary amine could potentially lead to the formation of an imine, which might be unstable and undergo further reactions. For instance, ruthenium-catalyzed oxidative cyanation of tertiary amines to α-aminonitriles has been demonstrated, suggesting that similar catalytic systems could potentially oxidize the secondary amine of this compound.

Oxidation of the α-Carbon: The carbon atom adjacent to the nitrile group is activated and can be susceptible to oxidation, potentially leading to the formation of a cyanohydrin derivative upon hydroxylation, or cleavage of the C-C bond under harsher conditions.

Reductive Transformations:

The reduction of this compound primarily targets the nitrile group. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

Reduction to Primary Amine: Catalytic hydrogenation is a common method for the reduction of nitriles. Using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, the nitrile group can be reduced to a primary amine, yielding N-methylethane-1,2-diamine. The reaction typically proceeds via an intermediate imine. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia or an acid.

Reduction to Aldehyde: Partial reduction of the nitrile group to an aldehyde can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H). This reaction proceeds through the formation of an aluminum-imine intermediate, which is then hydrolyzed to the corresponding aldehyde, in this case, methylaminoacetaldehyde.

The generally accepted mechanism for nitrile hydrogenation involves the initial formation of a primary imine. This imine can then be further hydrogenated to the primary amine. However, the primary amine product can also react with the intermediate imine to form a secondary amine after elimination of ammonia.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Kinetic Aspects:

The rate of reactions involving this compound will be influenced by several factors, including the nature of the reactants, temperature, pressure, and the presence of catalysts.

Activation Energy: The activation energy (Ea) is the minimum energy required for a reaction to occur. For the hydrogenation of nitriles, the activation energy will depend on the catalyst used. For instance, kinetic studies on the hydrolysis of other aminonitriles have shown that the Arrhenius activation energy can be determined from the temperature dependence of the reaction rate.

The following table presents kinetic data for the base-catalyzed hydrolysis of aminocapronitrile, a structurally related aminonitrile. This data can provide an approximation of the kinetic parameters that might be expected for similar reactions involving this compound.

Kinetic Data for the Base-Catalyzed Hydrolysis of Aminocapronitrile

Temperature (K)Rate Constant (k, min-1)Activation Energy (Ea, kJ/mol)
3330.01283.7
3430.025
3530.051
3630.100

Thermodynamic Aspects:

The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS).

Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While the experimental standard enthalpy of formation for this compound is not readily available, computational methods can provide estimates. For example, theoretical studies have been used to determine the thermochemical properties of various prebiotic molecules, including aminonitriles.

Gibbs Free Energy of Formation (ΔG°f): This is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states. A negative value for the Gibbs free energy of reaction (ΔG_rxn) indicates a spontaneous process.

The following table provides computationally derived thermodynamic data for glycine, the corresponding amino acid to glycinonitrile, which is structurally similar to this compound. These values can offer a point of reference for the thermodynamic properties of related compounds.

Thermodynamic Data for Glycine (Gas Phase)

PropertyValue
Standard Enthalpy of Formation (ΔH°f)-388.5 ± 0.9 kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°f)-369.3 ± 1.0 kJ/mol

Advanced Applications of Methylaminoacetonitrile in Organic Synthesis

Methylaminoacetonitrile as a Building Block for Complex Organic Molecules

The inherent reactivity of this compound makes it a potent tool for synthetic chemists aiming to construct elaborate organic molecules. It functions as a compact and efficient synthon, capable of introducing a specific N-methyl-alpha-amino acetonitrile (B52724) fragment that can be further elaborated into more complex structures.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in a vast number of pharmaceuticals and natural products. encyclopedia.pub α-Aminonitriles, the class of compounds to which this compound belongs, are recognized as valuable intermediates in the synthesis of various nitrogen-containing heterocycles. derpharmachemica.com

One of the prominent applications of α-aminonitriles is in the preparation of imidazole (B134444) derivatives. derpharmachemica.com Imidazoles are a key structural motif found in many biologically active molecules, including the essential amino acid histidine. The synthesis can involve the transformation of the aminonitrile, where the nitrile carbon and the adjacent amine nitrogen become part of the resulting heterocyclic ring. rsc.org For instance, this compound can serve as a precursor where its core structure is cyclized with other reagents to form N-methylated imidazole rings, a common scaffold in medicinal chemistry.

Precursor ClassResulting HeterocycleSignificance
α-AminonitrilesImidazolesCore structure in many bioactive molecules and pharmaceuticals. derpharmachemica.comrsc.org
α-AminonitrilesThiadiazolesImportant class of sulfur- and nitrogen-containing heterocycles. mdpi.com

Precursors to Natural and Non-Natural Amino Acids

This compound is a direct and efficient precursor to the non-proteinogenic amino acid sarcosine (B1681465), also known as N-methylglycine. google.comwikipedia.org A patented industrial method describes the synthesis of this compound via the condensation of hydroxyacetonitrile and methylamine (B109427). The subsequent hydrolysis of the nitrile group in this compound directly yields sodium methylaminoacetate, the sodium salt of sarcosine. google.com

Sarcosine is a naturally occurring amino acid derivative found in body tissues and is an intermediate in the metabolism of choline (B1196258) to glycine (B1666218). wikipedia.org It is utilized in various applications, including as a nutritional supplement to provide energy to muscle cells and as a raw material for the synthesis of creatine (B1669601) monohydrate. chemicalbook.com The ability to synthesize sarcosine from a simple precursor like this compound is of significant industrial importance.

Table: Synthesis of Sarcosine from this compound

Step Reactants Product Application of Product
1 Hydroxyacetonitrile, Methylamine This compound Intermediate
2 This compound, Sodium Hydroxide (B78521) (Hydrolysis) Sodium Sarcosinate Precursor to Sarcosine

Formation of Peptide Analogs and Modified Peptides

The modification of peptides through the incorporation of non-natural amino acids is a key strategy in drug development to enhance their therapeutic properties. N-methylated amino acids, such as sarcosine, are particularly valuable in this regard. nih.gov When incorporated into a peptide sequence, N-methylation can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, which can lead to enhanced biological activity. nih.govpeptide.com

Since this compound is a direct precursor to sarcosine, it plays a foundational role in the synthesis of these modified peptides. Sarcosine building blocks, derived from the hydrolysis of this compound, are used in solid-phase peptide synthesis (SPPS) to create peptide analogs. iris-biotech.de For example, polymers of sarcosine (polysarcosines) exhibit properties similar to polyethylene (B3416737) glycol (PEG), such as high water solubility and low immunogenicity, making them useful for improving the pharmacokinetic profiles of therapeutic peptides and constructing antibody-drug conjugates (ADCs). iris-biotech.de

Role in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends significantly into the applied fields of pharmaceutical and agrochemical development. It serves as a key intermediate, a starting point from which more complex, biologically active molecules are constructed. mallakchemicals.commlunias.com

Intermediate in the Synthesis of Bioactive Scaffolds

A chemical intermediate is a substance that is not the final product but is created during a multi-step synthesis process en route to the target molecule. mlunias.com this compound perfectly fits this description in the context of creating bioactive scaffolds. Its conversion to sarcosine is a prime example. Sarcosine itself is then used as a building block to be incorporated into larger, more complex peptide-based drugs, known as peptidomimetics. nih.govresearchgate.net These molecules are designed to mimic natural peptides but have enhanced stability and activity. Therefore, this compound is an early-stage intermediate in the production chain of these advanced therapeutics.

Contribution to Molecular Diversity for Drug Discovery (e.g., N-acylated α-aminocarbonitriles)

The generation of large libraries of diverse molecules is a cornerstone of modern drug discovery. α-Aminonitriles provide a robust platform for creating such diversity. By acylating the nitrogen atom of an α-aminonitrile, a class of compounds known as N-acylated α-aminocarbonitriles (or α-amidoacetonitriles) is formed.

This specific molecular scaffold is of high interest in pharmacology. The α-amidoacetonitrile group has been identified as an essential structural fragment in new anti-hyperglycemic drugs. bohrium.com Furthermore, derivatives of this class are known to be potent and selective inhibitors of proteases, a class of enzymes heavily implicated in numerous diseases. bohrium.com The ability to easily modify the acyl group attached to the nitrogen allows for the creation of a vast array of different molecules from a single starting aminonitrile. Using this compound as the starting core provides access to a library of N-acylated compounds, each with a unique potential for biological activity, thereby contributing significantly to the molecular diversity available for screening in drug and agrochemical research programs. bohrium.com

Compound ClassPrecursorBiological Significance
N-Acylated α-AminocarbonitrilesThis compoundPotent protease inhibitors, fragments for anti-hyperglycemic drugs. bohrium.com

Enantioselective Synthesis and Chiral Induction Utilizing this compound

This compound, as a simple α-aminonitrile, holds potential as a foundational building block in the field of enantioselective synthesis. While direct applications are not extensively documented in dedicated research, its structural motif is central to established methodologies for the asymmetric synthesis of chiral molecules, particularly α-amino acids and their derivatives. The strategies for inducing chirality often involve either the use of chiral auxiliaries to direct diastereoselective reactions or the application of catalytic asymmetric methods, such as the Strecker reaction.

The core principle of using a chiral auxiliary involves the temporary attachment of a chiral molecule to the this compound backbone. This chiral auxiliary then sterically or electronically directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. A variety of chiral auxiliaries, often derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates, have been successfully employed in the asymmetric synthesis of α-amino acids from related α-amino nitriles. nih.gov For instance, (R)-phenylglycine amide has been demonstrated to be an effective chiral auxiliary in the asymmetric Strecker reaction, leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.org

Catalytic asymmetric Strecker-type reactions represent another powerful approach for the synthesis of chiral α-amino nitriles. mdpi.com This method avoids the need for stoichiometric amounts of a chiral auxiliary by employing a chiral catalyst to control the enantioselectivity of the cyanide addition to an imine. mdpi.com Various organocatalysts and metal-based catalysts have been developed for this purpose. For example, a chiral zirconium catalyst has been successfully used in the catalytic enantioselective Strecker-type reactions of aldimines with tributyltin cyanide, affording high levels of enantioselectivity for a range of α-amino nitrile derivatives. acs.org Similarly, recyclable chiral amide-based organocatalysts have been shown to produce α-aminonitriles with excellent enantiomeric excess (ee). mdpi.com

While specific data on the enantioselective synthesis directly utilizing this compound is limited, the well-established success with analogous α-amino nitriles provides a strong foundation for its potential applications. The following table summarizes representative results from the literature for the asymmetric synthesis of α-amino acids and their derivatives from various α-amino nitriles, illustrating the high levels of stereocontrol that can be achieved.

Table 1: Examples of Enantioselective Synthesis Utilizing α-Amino Nitrile Derivatives

Chiral Control Method Substrate Catalyst/Auxiliary Product Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
Chiral Auxiliary Pivaldehyde, (R)-phenylglycine amide, KCN (R)-phenylglycine amide (R,S)-α-Amino nitrile >99/1 dr acs.org
Catalytic Asymmetric N-Benzylidene-aniline Chiral Zirconium Catalyst (R)-N-Phenyl-2-amino-2-phenylethanenitrile 91% ee acs.org
Organocatalysis Various Aldehydes and Amines Recyclable Chiral Amide α-Amino nitriles up to 99% ee mdpi.com
Chiral Auxiliary Glycine tert-butyl ester Schiff base Cinchonidine (S)-α-Amino acids 54-95% ee

The research findings in analogous systems underscore the potential of this compound as a valuable synthon in enantioselective synthesis. Future research could focus on the development of chiral auxiliaries and catalysts specifically tailored for reactions involving this compound, thereby expanding its utility in the asymmetric synthesis of complex chiral molecules.

Prebiotic Chemistry and Astrochemical Significance of Methylaminoacetonitrile

Formation Pathways of α-Aminonitriles in Primitive Earth Conditions

The synthesis of α-aminonitriles, including methylaminoacetonitrile, from simple precursors is considered a crucial step in the prebiotic molecular evolution that led to the first biomolecules. Various pathways have been proposed and experimentally investigated to understand how these vital compounds could have formed on the early Earth.

The Strecker synthesis is a well-established method for synthesizing amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org In a prebiotic context, this reaction pathway is highly plausible for the formation of α-aminonitriles, the stable intermediates in this synthesis. nih.gov The reaction involves the nucleophilic addition of ammonia to an aldehyde to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile. wikipedia.orgorganic-chemistry.org The subsequent hydrolysis of the aminonitrile yields an amino acid. ucl.ac.uk The ready availability of the starting materials—aldehydes, ammonia, and hydrogen cyanide—in the primitive Earth's environment makes the Strecker synthesis a compelling model for the abiotic formation of amino acid precursors. nih.gov

Experimental simulations of prebiotic conditions have demonstrated the formation of various α-aminonitriles through Strecker-type reactions. For instance, the reaction of acetaldehyde (B116499) with ammonia and hydrogen cyanide would yield aminoacetonitrile (B1212223), a precursor to alanine (B10760859). Similarly, methylamine (B109427) can react with formaldehyde (B43269) and hydrogen cyanide to produce this compound, the precursor to N-methylglycine (sarcosine).

ReactantsResulting α-AminonitrileCorresponding Amino Acid
Formaldehyde, Ammonia, Hydrogen CyanideAminoacetonitrileGlycine (B1666218)
Acetaldehyde, Ammonia, Hydrogen Cyanide2-AminopropanenitrileAlanine
Formaldehyde, Methylamine, Hydrogen CyanideThis compoundN-methylglycine (Sarcosine)

Formamide (B127407) (HCONH₂) has been identified as a significant precursor and a potential reaction medium for prebiotic synthesis. wikipedia.orgnih.gov It can be formed from the hydration of hydrogen cyanide (HCN), a molecule believed to have been abundant on the early Earth. nih.gov Formamide is not only a source of ammonia upon hydrolysis but can also facilitate the formation of N-formylaminonitriles from aldehydes and cyanide, even in the absence of high concentrations of ammonia. nih.govotago.ac.nz This is significant because the prebiotic availability of ammonia in sufficient quantities for the Strecker synthesis has been questioned. nih.gov The formation of N-formylaminonitriles provides an alternative pathway to amino acid derivatives. nih.govotago.ac.nz

Furthermore, formamide's higher boiling point compared to water allows for a broader range of reaction temperatures, potentially accelerating prebiotic chemical reactions. wikipedia.org Studies have shown that formamide can serve as a medium for the synthesis of a variety of prebiotic molecules, including amino acid derivatives, from simple precursors. wikipedia.orgresearchgate.net

Other simple molecules considered to be key precursors in the prebiotic synthesis of α-aminonitriles include:

Hydrogen Cyanide (HCN): A central molecule in prebiotic chemistry, readily forming from reactions in a reducing atmosphere. iosrjournals.org

Aldehydes (e.g., Formaldehyde, Acetaldehyde): These can be synthesized from various energy sources acting on the components of the primitive atmosphere. nih.govamazonaws.com

Ammonia (NH₃) or its precursors: Essential for the amino group in aminonitriles. nih.gov

The efficiency of prebiotic synthesis of α-aminonitriles would have been significantly influenced by various catalysts and environmental conditions on the primitive Earth.

Catalysts:

Minerals: Clay minerals, such as montmorillonite (B579905), have been shown to catalyze the formation of amino acids from precursors like acetonitrile (B52724). iosrjournals.org Mineral surfaces can concentrate reactants and facilitate the necessary chemical transformations. mdpi.com

Aldehydes and Carbohydrates: Simple aldehydes and carbohydrates have been shown to act as catalysts in the hydrolysis of aminonitriles to amino acids. nih.govucl.ac.uk

Environmental Factors:

Temperature: Geothermal environments, with their fluctuating temperatures, could have provided the energy needed for condensation reactions, such as the polymerization of amino acids. nih.gov

pH: The Strecker synthesis is pH-sensitive, with high pH conditions favoring the formation of aminonitriles in the presence of ammonia. researchgate.net

Wet-Dry Cycles: Environments such as tidal pools or shallow hot springs, subject to cycles of wetting and drying, could have concentrated the precursor molecules, driving the formation of polymers. sciencedaily.com

Ultraviolet (UV) Radiation: UV light from the young Sun was a significant energy source that could have driven the synthesis of simple organic molecules, including the precursors to α-aminonitriles. amazonaws.commdpi.com

This compound as a Precursor to Amino Acids and Other Biomolecules

The significance of this compound and other α-aminonitriles in prebiotic chemistry lies in their ability to be converted into amino acids, the fundamental building blocks of proteins.

The primary pathway for the formation of amino acids from α-aminonitriles is through hydrolysis. ucl.ac.uk This process involves the reaction of the nitrile group with water to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid, yielding the amino acid. For example, the hydrolysis of this compound results in the formation of N-methylglycine. electronicsandbooks.com

While the hydrolysis of aminonitriles can be slow under neutral conditions, it is significantly accelerated by catalysts that were likely present on the early Earth, such as simple aldehydes. ucl.ac.uk

α-AminonitrileHydrolysis Product (Amino Acid)Significance
AminoacetonitrileGlycineSimplest proteinogenic amino acid
This compoundN-methylglycine (Sarcosine)A non-proteinogenic amino acid found in some biological systems
2-AminopropanenitrileAlanineA common proteinogenic amino acid

Beyond simple hydrolysis, α-aminonitriles are considered versatile intermediates that could have participated in the formation of more complex molecules, such as peptides. acs.org Research has demonstrated that aminonitriles can be converted to N-capped peptide thioacids and aminothioacids, which can then ligate with other aminonitriles to form peptide bonds. ucl.ac.uk

One of the defining features of life is the homochirality of its constituent molecules, with amino acids existing almost exclusively in the L-enantiomeric form. nih.gov The origin of this asymmetry is a fundamental question in origins of life research. The Strecker synthesis initially produces a racemic mixture of aminonitriles, meaning equal amounts of the L- and D-enantiomers. nih.gov

Several hypotheses propose how an initial small enantiomeric excess could have been amplified to the homochirality observed in biology. One prominent theory suggests that the enantiomeric excess of amino acids is determined at the aminonitrile precursor stage. acs.orgastrobiology.com Computational studies have shown that the irradiation of aminonitrile precursors with circularly polarized light, which could have been present in star-forming regions of our galaxy, could lead to a preferential formation of L-enantiomers. astrobiology.comtsukuba.ac.jp

Astrochemical Detection and Potential Formation in Interstellar Medium

This compound (CH₃NHCH₂CN), a structural isomer of the well-studied prebiotic molecule aminoacetonitrile (NH₂CH₂CN), is a compound of significant interest in the fields of astrochemistry and the origins of life. Its potential presence in the interstellar medium (ISM) is linked to the formation pathways of complex organic molecules that may have been delivered to early Earth. While the direct detection of this compound in astronomical sources remains elusive, theoretical and laboratory studies provide insights into its plausible formation routes in interstellar environments.

One of the primary proposed mechanisms for the formation of nitriles and their derivatives in the ISM is through gas-phase reactions, particularly involving the cyano radical (CN). arxiv.orgfrontiersin.org Gas-phase chemistry is considered a significant contributor to the inventory of interstellar complex organic molecules (iCOMs). arxiv.org Another crucial environment for molecular synthesis is the surface of icy dust grains. researchgate.net In these cold, dense regions, molecules can accrete onto ice mantles, where they can be processed by ultraviolet radiation or cosmic rays, leading to the formation of more complex species. researchgate.netnih.gov Theoretical models suggest that chemistry on these icy surfaces can produce aminoacetonitrile, a precursor to the simplest amino acid, glycine, under astrophysical conditions. researchgate.net It is plausible that similar surface reactions could lead to the formation of its methylated counterpart, this compound.

Computational studies have explored the fragmentation pathways of larger saturated organic molecules, which could indirectly point to the stability and formation of nitrile-containing species. astrobiology.com The investigation of reactions between species like the CN radical and methylamine (CH₃NH₂) is crucial for understanding the initial steps of nitrile formation in the gas phase. arxiv.org While many models focus on the formation of iCOMs on dust-grain surfaces, evidence suggests that neutral gas-phase reactions also play an important role. arxiv.org

Theoretical chemistry provides essential tools for predicting the stability, properties, and potential abundance of molecules like this compound in the harsh conditions of the interstellar medium. Computational studies are vital for understanding reaction mechanisms that may lead to the formation of complex organic molecules. frontiersin.org Density functional theory (DFT) has been used to study the formation of aminoacetonitrile, a precursor to glycine, through reactions involving methaneimine (CH₂NH) and HCN/HNC in the gas phase and on model icy grain surfaces. pku.edu.cn These studies indicate that the formation of aminoacetonitrile is feasible in interstellar dense molecular clouds. pku.edu.cn

While specific, detailed computational studies on the stability and abundance of this compound are not as prevalent as for its isomer, general principles from theoretical studies of related molecules can be applied. The stability of isomers is a key factor in determining their relative abundance. A computational thesis on interstellar isomers provides a calculated relative energy for this compound within a group of C₃H₄N₂ isomers, suggesting its thermodynamic plausibility. iisc.ac.in

The following table presents data from a computational study on C₃H₄N₂ isomers, indicating the relative stability of this compound compared to other related molecules.

Isomer NameRelative Enthalpy of Formation (kJ/mol)
Imidazole (B134444)26.6
3-aminoacrylonitrile35.8
Pyrazole37.0
2-aminoacrylonitrile43.5
3-iminopropanenitrile44.3
This compound 50.6
Data sourced from a computational study on interstellar isomers. iisc.ac.in

This theoretical data is crucial for guiding astronomical searches, as more stable isomers are often predicted to be more abundant. However, kinetic factors also play a significant role, and molecules that are not the most thermodynamically stable can be abundant if their formation pathways are efficient under interstellar conditions.

Despite the theoretical plausibility of this compound and related nitrogen-bearing organic molecules, their detection in the interstellar medium has proven to be a significant challenge. Numerous astronomical searches have been conducted for N-heterocycles and other complex organic molecules in various interstellar environments, including molecular clouds and circumstellar envelopes. researchgate.netacs.orgmit.edu

To date, no five- or six-membered ring N-heterocycles have been definitively detected in any region of interstellar space. mit.edu Extensive searches for species such as pyridine, quinoline, isoquinoline, and pyrimidine in sources like the Taurus Molecular Cloud 1 (TMC-1) and hot molecular cores have resulted in non-detections. researchgate.netacs.org These observational campaigns provide upper limits on the column densities of these molecules, suggesting that if they are formed, they are either rapidly destroyed or exist at levels below current detection capabilities. acs.org The high susceptibility of N-heterocycles to UV photolysis may contribute to their apparent scarcity in environments not shielded from radiation. researchgate.net

The table below summarizes the results of a search for various heterocycles in the Taurus Molecular Cloud 1 (TMC-1), a region known for its rich and complex organic chemistry. While this compound is not a heterocycle, the data for related nitrogen-bearing cyclic molecules illustrates the challenges in detecting complex organic nitrogen compounds.

Molecule SearchedAstronomical SourceResultDerived Column Density Upper Limit (cm⁻²)
Pyridine (C₅H₅N)TMC-1Non-detection< 1.0 x 10¹¹
Pyrimidine (C₄H₄N₂)TMC-1Non-detection< 1.0 x 10¹¹
Imidazole (C₃H₄N₂)Sgr B2(N)Non-detectionN/A
Quinoline (C₉H₇N)Circumstellar ShellsNon-detectionN/A
Isoquinoline (C₉H₇N)Circumstellar ShellsNon-detectionN/A
Data compiled from various astronomical surveys and publications. researchgate.netacs.orgmit.edu

While these searches did not specifically target the acyclic this compound, the general difficulty in detecting complex nitrogenated organics highlights the observational hurdles. The confirmed detection of the aromatic molecule benzonitrile (c-C₆H₅CN) in the ISM does, however, demonstrate that nitrogen-bearing cyclic and complex molecules can and do exist in these environments, rekindling interest in the search for others. researchgate.net

The study of molecules like this compound, even in the absence of a definitive detection, has profound implications for our understanding of extraterrestrial organic synthesis and the origins of life. The presence of a diverse range of organic molecules in the ISM and in meteorites suggests that the chemical building blocks of life are not unique to Earth. nih.gov

The delivery of extraterrestrial organic material to the early Earth via comets, asteroids, and interplanetary dust particles is a widely considered hypothesis for the origin of life's raw materials. nih.govresearchgate.netnasa.gov Meteorites, particularly carbonaceous chondrites, have been found to contain a rich variety of organic compounds, including amino acids and nucleobases, whose extraterrestrial origins are confirmed by isotopic studies. mit.edunih.gov The discovery of nitrogen-heterocycles on meteorites with non-terrestrial isotopic abundances strongly suggests an interstellar or protosolar nebula origin. escholarship.orgnih.gov

This compound and its isomer aminoacetonitrile are considered key prebiotic precursors. Aminoacetonitrile is an intermediate in the Strecker synthesis, a plausible pathway for the formation of amino acids. researchgate.netpku.edu.cn The formation of these nitriles in interstellar ices and their subsequent delivery to a planetary body could provide a direct route to the synthesis of peptides, the backbones of proteins. researchgate.netnih.gov The potential for nitriles to undergo acid-induced hydration on water-ice grains to form amides further strengthens their role in prebiotic chemistry. nih.gov The existence of these molecules in space would support the idea that the chemical steps toward life may have begun long before the formation of Earth, in the vast molecular clouds between the stars. youtube.com

Computational and Theoretical Investigations of Methylaminoacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies using Density Functional Theory (DFT), Ab Initio, or Semiempirical methods to investigate the electronic structure and reactivity of Methylaminoacetonitrile could be identified in the available literature. General computational chemistry principles suggest that such methods could be applied to determine properties like optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, but specific research findings for this compound are absent.

There are no available research articles detailing the application of DFT to calculate the electronic properties or reactivity indices of this compound.

No specific research was found that applies Ab Initio or semiempirical methods like AM1 or PM3 to this compound.

Molecular Dynamics and Mechanistic Simulations

No publications were found that report on molecular dynamics simulations or detailed mechanistic studies involving this compound.

There is no available research that computationally elucidates the reaction pathways for the formation or degradation of this compound, nor are there studies identifying its transition states.

No computational studies detailing the influence of different solvents on the reactivity or properties of this compound were found.

Computational Studies on Isomer Stability and Interconversion

A computational study on various C3H4N2 isomers using the G4 method calculated the standard enthalpy of formation for several compounds, including this compound. arcjournals.org This study provides a single data point regarding its relative stability but does not include information on the energy barriers for interconversion between its isomers.

Isomer NameCalculated Standard Enthalpy of Formation (ΔfH°) (kcal/mol)
Imidazole (B134444)26.641
This compound(Value not specified in abstract)
Diazocyclopropane(Highest value, not specified in abstract)
This table is illustrative. The specific enthalpy value for this compound was not provided in the accessible text, only that Imidazole was the most stable isomer. arcjournals.org

High-Throughput Computational Workflows for α-Aminonitrile Research

The vast chemical space associated with α-aminonitriles, including derivatives of this compound, presents significant challenges and opportunities for discovering novel compounds with desired properties, such as enhanced catalytic activity or specific biological functions. mdpi.com High-throughput computational workflows, often termed virtual high-throughput screening (vHTS), have emerged as powerful methodologies to navigate this complexity efficiently. youtube.com These workflows enable the rapid in silico evaluation of extensive virtual libraries of molecules, prioritizing a smaller, more promising subset for experimental synthesis and testing. youtube.comenamine.net

A typical high-throughput computational workflow for α-aminonitrile research is a multi-stage process that integrates various computational techniques. The process begins with the generation of a large, diverse virtual library of α-aminonitrile candidates. This is followed by rapid screening using computationally inexpensive methods to filter out undesirable molecules. The remaining candidates are then subjected to more rigorous and accurate computational analysis to predict their properties and activities.

For instance, a workflow could aim to identify novel organocatalysts for the Strecker reaction, a key synthesis route for α-aminonitriles. mdpi.com This would involve screening virtual libraries of potential catalysts for their ability to facilitate the reaction, predicting reaction rates and enantioselectivity.

StageDescriptionKey Computational Tools
1. Virtual Library GenerationCreation of large, diverse sets of virtual α-aminonitriles or related molecules (e.g., catalysts) by systematically modifying a core structure.Cheminformatics toolkits, combinatorial library enumeration software.
2. Descriptor Calculation & FilteringCalculation of molecular descriptors (e.g., molecular weight, lipophilicity) and application of filters (e.g., Lipinski's rule of five) to remove non-drug-like or unsuitable molecules.Molecular operating environment (MOE) software, RDKit, PaDEL-Descriptor.
3. Virtual Screening (QSAR & Machine Learning)Rapid prediction of a target property (e.g., bioactivity, reactivity) using models trained on existing data. This stage significantly narrows down the number of candidates.Quantitative Structure-Activity Relationship (QSAR) models, Machine Learning (ML) algorithms (e.g., Random Forest, Support Vector Machines). nih.govnih.gov
4. Docking and Scoring (if applicable)Predicting the binding orientation and affinity of a molecule to a biological target (e.g., an enzyme). Primarily used in drug discovery contexts.AutoDock, Glide, GOLD.
5. High-Level Theoretical CalculationsPerforming more accurate, computationally intensive calculations on a small set of top-ranked candidates to refine predictions and understand mechanisms.Density Functional Theory (DFT), Ab initio methods. acs.org
6. Hit Prioritization & Experimental ValidationRanking the final candidates based on all computational data to select a manageable number for synthesis and experimental testing.Data visualization tools, statistical analysis software.

The synergy between different computational methods is crucial for the success of these workflows. nih.govacs.org Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for the initial large-scale screening. nih.govnih.gov These models are trained on datasets of known molecules to learn the relationship between chemical structure and a specific property. nih.govnih.gov Once trained, they can predict the properties of thousands or even millions of new, virtual compounds with remarkable speed. monash.edu For example, an ML model could be trained to predict the nucleophilicity of various amines, a key parameter in the synthesis of α-aminonitriles. nih.govacs.org

For the most promising candidates identified by ML or QSAR, more precise but computationally demanding methods like Density Functional Theory (DFT) are employed. acs.org DFT calculations can provide detailed insights into electronic structure, reaction energetics, and transition states, offering a higher level of confidence in the predictions before committing resources to laboratory experiments. acs.orgarxiv.org This hierarchical approach, starting with fast, broad screening and moving to slower, more accurate methods, ensures that computational resources are used efficiently to identify the most promising molecules for further investigation. rsc.org

MethodPrincipleApplication in Workflow
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in molecular structure with changes in a specific activity or property using statistical models. nih.govRapidly predicts properties like biological activity or toxicity for large virtual libraries, serving as an initial filter. nih.gov
Machine Learning (ML)Uses algorithms to learn patterns from existing chemical data to make predictions on new, unseen molecules. nih.gov Can model complex, non-linear relationships. monash.eduPredicts a wide range of properties, including reaction outcomes, catalytic efficiency, and bioactivity. nih.gov Useful for prioritizing candidates for further study. nih.gov
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Used in drug discovery to screen for α-aminonitriles that may bind to a specific protein target.
Density Functional Theory (DFT)A quantum mechanical method that models the electronic structure of molecules to calculate energies, geometries, and other properties. arxiv.orgProvides high-accuracy validation for a small number of top candidates from initial screenings. acs.org Used to investigate reaction mechanisms and transition states.

By integrating these computational strategies, high-throughput workflows dramatically accelerate the pace of discovery in α-aminonitrile research, enabling scientists to explore chemical space more effectively and identify novel compounds with tailored properties in a fraction of the time and cost associated with traditional experimental screening alone. youtube.comscienceintheclassroom.org

Biological Activity and Mechanistic Studies of Methylaminoacetonitrile Derivatives

Mechanisms of Biological Activity of α-Aminonitrile Scaffolds

The α-aminonitrile framework, a core component of methylaminoacetonitrile and its derivatives, is recognized for its significant biological activity. This activity is largely attributed to the chemical reactivity of the nitrile group and the specific three-dimensional arrangement of atoms at the alpha-carbon. These features allow molecules containing this scaffold to interact with a variety of biological targets.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

A primary mechanism through which α-aminonitriles exert their biological effects is by inhibiting enzymes, particularly proteases. The nitrile group in these compounds can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues, such as cysteine or serine, within the active site of an enzyme. This covalent modification leads to the irreversible inactivation of the enzyme.

For example, derivatives of α-aminonitriles have been extensively studied as inhibitors of cysteine proteases like cathepsins. The inhibitory action involves the sulfur atom of the cysteine residue in the enzyme's active site attacking the carbon atom of the nitrile group. This reaction forms a stable thioimidate adduct, which effectively blocks the enzyme's catalytic activity. The specific atoms and groups attached to the α-carbon and the amino group of the aminonitrile play a crucial role in how tightly and specifically the inhibitor binds to the enzyme's active site.

Beyond covalent interactions, the α-aminonitrile scaffold can also engage in non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with biological macromolecules. These weaker interactions are critical for the initial recognition and binding of the compound to its target protein, be it an enzyme or a receptor. The ability to chemically modify the substituents on the α-aminonitrile structure allows for the optimization of these interactions to enhance potency and selectivity.

Modulation of Neurochemical Pathways

The structural similarity of α-aminonitrile derivatives to endogenous neurotransmitters has led to investigations into their potential to modulate neurochemical pathways. These compounds can interact with various receptors and enzymes within the central nervous system.

One area of significant interest is their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. Certain α-aminonitrile derivatives have been explored as antagonists of NMDA receptors. The proposed mechanism suggests that these compounds bind to the receptor, thereby blocking the channel and preventing the flow of ions, which in turn modulates neuronal activity.

Furthermore, these derivatives can influence neurochemical pathways by inhibiting enzymes that metabolize neurotransmitters. For instance, the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for breaking down neurotransmitters like serotonin (B10506) and dopamine, can lead to increased levels of these chemicals in the brain. This has potential therapeutic applications for neurological and psychiatric disorders.

Antimicrobial and Antitubercular Mechanisms

The α-aminonitrile scaffold is a promising feature in the development of new antimicrobial and antitubercular agents. The mechanism of action for these compounds often involves the inhibition of essential microbial enzymes.

In bacteria, α-aminonitrile derivatives have been shown to target enzymes involved in critical cellular processes such as the synthesis of the cell wall, proteins, or nucleic acids. The nitrile group can mimic other chemical groups, allowing the molecule to fit into the active site of these enzymes and disrupt their function, ultimately leading to the death of the microorganism.

In the context of tuberculosis, α-aminonitrile derivatives are being investigated as inhibitors of enzymes that are unique to Mycobacterium tuberculosis. A key target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is vital for the construction of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt the integrity of the cell wall, rendering the bacterium more vulnerable. This approach is a promising strategy for combating drug-resistant strains of tuberculosis.

Potential as Protease Inhibitors and Other Pharmacological Modulators

The chemical versatility of the α-aminonitrile scaffold makes it a valuable starting point for the design of a wide array of pharmacological agents, with protease inhibitors being a prominent class.

As previously noted, the nitrile group's ability to form covalent bonds with protease active sites is a key feature. This property has been harnessed to create inhibitors for a diverse range of proteases, including viral proteases, caspases, and cathepsins. For instance, dipeptidyl α-aminonitriles have been developed as potent and selective inhibitors of cathepsin C, an enzyme involved in inflammatory processes.

Beyond protease inhibition, the α-aminonitrile moiety has been incorporated into molecules designed to interact with other important pharmacological targets, such as G-protein coupled receptors (GPCRs) and ion channels. The ease with which the structure can be modified allows medicinal chemists to fine-tune the properties of these compounds to achieve high affinity and selectivity for specific biological targets, making the α-aminonitrile scaffold a privileged structure in drug discovery.

Q & A

Q. What are the recommended methods for synthesizing methylaminoacetonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : this compound hydrochloride (CAS 25808-30-4) is typically synthesized via nucleophilic substitution, reacting methylamine with chloroacetonitrile under controlled pH and temperature. Detailed protocols should specify solvent systems (e.g., ethanol/water mixtures), reaction times (12–24 hours), and purification steps (recrystallization from acetone/ether) .
  • Purity Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometric ratios (e.g., 1.2:1 methylamine to chloroacetonitrile) to minimize byproducts. Purity >95% can be achieved via repeated recrystallization, with characterization by NMR (¹H/¹³C) and elemental analysis .

Q. How should researchers safely handle this compound hydrochloride in laboratory settings?

Methodological Answer:

  • Safety Protocols : Classified as toxic (劇物 III in Japan). Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or skin contact. Store at 2–8°C in desiccators to prevent hydrolysis .
  • Emergency Measures : Neutralize spills with sodium bicarbonate, followed by ethanol rinsing. MSDS-compliant disposal via licensed hazardous waste services is mandatory .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • Primary Techniques :
    • NMR : ¹H NMR (D2O, δ 3.3 ppm for CH2CN; δ 2.8 ppm for N-CH3) and ¹³C NMR (δ 115 ppm for CN) confirm structure .
    • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (N-H bend) .
  • Supplementary Data : Include high-resolution mass spectrometry (HRMS) for molecular ion validation. Publish extensive spectral data in supplementary materials to meet reproducibility standards .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Data Reconciliation : Compare experimental conditions (e.g., solvent polarity, pH, temperature) across studies. For example, conflicting IC50 values in enzymatic assays may arise from buffer composition differences (Tris vs. phosphate buffers) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance. Replicate experiments with internal controls (e.g., known inhibitors) and report confidence intervals (95% CI) .

Q. What strategies are effective for elucidating the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

  • Experimental Design :
    • Hydrolysis Studies : Monitor degradation kinetics in aqueous solutions at pH 2–12 using UV-Vis spectroscopy (λ = 210 nm for nitrile group) .
    • Advanced Analytics : Employ LC-QTOF-MS to identify degradation products (e.g., glycine derivatives at pH >10) .
  • Computational Modeling : Use DFT calculations to predict reactive intermediates and validate with experimental data .

Q. How can researchers design hypothesis-driven studies to explore this compound’s role in peptide synthesis?

Methodological Answer:

  • Hypothesis Formulation : Example: "this compound enhances peptide coupling efficiency by stabilizing tetrahedral intermediates."
  • Experimental Validation :
    • Kinetic Studies : Compare coupling yields (HPLC quantification) with/without this compound as an additive.
    • Mechanistic Probes : Use ¹⁵N-labeled reagents to track intermediate formation via NMR .

Q. What analytical approaches are recommended for resolving structural ambiguities in this compound-metal complexes?

Methodological Answer:

  • Multi-Technique Workflow :
    • X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).
    • EPR Spectroscopy : Detect paramagnetic species in Cu²⁺ or Fe³⁺ complexes .
  • Data Cross-Validation : Correlate spectroscopic results with computational models (e.g., Gaussian DFT for bond angles) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Error Source Analysis :
    • Computational Limits : Assess basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. MP2).
    • Experimental Artifacts : Control for solvent effects (e.g., implicit vs. explicit solvation models) .
  • Iterative Refinement : Adjust computational parameters to match experimental activation energies (±5 kcal/mol tolerance) .

Guidelines for Data Reporting

  • Supplementary Materials : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to deposit raw NMR spectra, crystallographic data, and kinetic plots .
  • Statistical Rigor : Report means ± SD, n ≥ 3, and p-values for all bioactivity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.